molecular formula C11H15NO2 B8121966 2-hydroxy-N-(1-phenylpropan-2-yl)acetamide

2-hydroxy-N-(1-phenylpropan-2-yl)acetamide

Cat. No.: B8121966
M. Wt: 193.24 g/mol
InChI Key: LRETZWLNIJZKND-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(1-phenylpropan-2-yl)acetamide is a versatile organic compound that serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and industrial chemicals . This compound is characterized by its hydroxyl and acetamide functional groups, which contribute to its reactivity and utility in chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(1-phenylpropan-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are used in substitution reactions.

Major Products

    Oxidation: Formation of 2-oxo-N-(1-phenylpropan-2-yl)acetamide.

    Reduction: Formation of 2-amino-N-(1-phenylpropan-2-yl)acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound serves as an intermediate in synthesizing complex organic molecules, facilitating the development of new pharmaceuticals and agrochemicals.

Biology

Research indicates that 2-hydroxy-N-(1-phenylpropan-2-yl)acetamide may interact with various enzymes and receptors, suggesting potential biological activities worth exploring.

Medicine

Investigations into its therapeutic properties have shown promise, particularly in anti-inflammatory and antioxidant activities. The mechanisms involve modulation of cytokine production and scavenging of reactive oxygen species (ROS).

Industry

It is utilized in producing agrochemicals and other industrial chemicals, reflecting its versatility beyond laboratory research.

Anti-inflammatory Effects
Studies have demonstrated that compounds structurally related to this compound exhibit significant anti-inflammatory properties. For instance, research on N-(2-hydroxy phenyl)acetamide showed reductions in pro-inflammatory cytokines such as IL-1β and TNF-α in animal models of arthritis .

Antioxidant Activity
The compound's structural features suggest it may possess antioxidant capabilities by effectively scavenging free radicals, thereby mitigating oxidative stress-related damage.

Case Studies

  • Adjuvant-Induced Arthritis Model
    • A study on N-(2-hydroxy phenyl)acetamide demonstrated significant reductions in paw edema and body weight loss in treated rats compared to controls. The treatment led to decreased serum levels of inflammatory markers .
  • Tyrosinase Inhibition
    • Research on phenolic compounds indicated varying degrees of inhibition against mushroom tyrosinase, suggesting that modifications similar to those present in this compound could enhance its biological activity against melanin production.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(1-phenylpropan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl and acetamide groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-Hydroxy-N-(1-phenylpropan-2-yl)acetamide can be compared with other similar compounds such as:

    N-(1-phenylpropan-2-yl)acetamide: Lacks the hydroxyl group, which affects its reactivity and biological activity.

    2-Hydroxy-N-(1-phenylethyl)acetamide: Similar structure but with a different alkyl chain length, influencing its physical and chemical properties.

    2-Hydroxy-N-(1-phenylpropan-2-yl)benzamide:

These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its reactivity and applications.

Biological Activity

2-Hydroxy-N-(1-phenylpropan-2-yl)acetamide, a compound with potential therapeutic applications, has garnered interest in the scientific community for its biological activities. This article synthesizes available research findings, highlighting its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H15NO2. Its structure includes a hydroxyl group and an acetamide functional group, which may contribute to its biological activity.

PropertyValue
Molecular Weight195.25 g/mol
CAS Number[Insert CAS Number]
SolubilitySoluble in water

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on related compounds have shown their ability to reduce pro-inflammatory cytokines such as IL-1β and TNF-α in models of arthritis, suggesting a potential mechanism for reducing inflammation through modulation of immune responses .

Antioxidant Activity

Antioxidant properties are critical for mitigating oxidative stress-related damage. Compounds with structural similarities have demonstrated the ability to scavenge free radicals effectively, indicating that this compound may also possess antioxidant capabilities .

Case Studies

  • Adjuvant-Induced Arthritis Model : A study involving N-(2-hydroxy phenyl) acetamide (a structurally related compound) showed significant reductions in paw edema and body weight loss in treated rats compared to control groups. The treatment led to decreased serum levels of inflammatory markers, indicating a robust anti-inflammatory effect .
  • Tyrosinase Inhibition : Research on phenolic compounds has shown varying degrees of inhibition against mushroom tyrosinase, an enzyme involved in melanin production. Compounds with a hydroxyl group at specific positions on the phenyl ring exhibited stronger inhibitory effects, suggesting that similar modifications in this compound could enhance its biological activity against tyrosinase .

The biological activity of this compound may involve several mechanisms:

  • Cytokine Modulation : By inhibiting the production of pro-inflammatory cytokines, the compound could alleviate symptoms associated with inflammatory diseases.
  • Radical Scavenging : The presence of hydroxyl groups may enhance the compound's ability to neutralize reactive oxygen species (ROS), contributing to its antioxidant properties.

Potential Molecular Targets

Research suggests that this compound could interact with various molecular targets involved in inflammation and oxidative stress pathways. Further studies are needed to elucidate these interactions comprehensively.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

CompoundAnti-inflammatory ActivityAntioxidant ActivityTyrosinase Inhibition
This compoundModerateModeratePotential
N-(2-hydroxy phenyl) acetamideHighHighModerate
Other Phenolic CompoundsVariableHighVariable

Properties

IUPAC Name

2-hydroxy-N-(1-phenylpropan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9(12-11(14)8-13)7-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRETZWLNIJZKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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